molecular formula C10H14ClNO5S2 B2408436 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride CAS No. 1423033-60-6

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

Cat. No.: B2408436
CAS No.: 1423033-60-6
M. Wt: 327.79
InChI Key: ZSKYGESSZOUDFE-UHFFFAOYSA-N
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Description

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C10H14ClNO5S2 It is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring

Properties

IUPAC Name

4-methoxy-2-(propylsulfonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKYGESSZOUDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sequential Functionalization

A foundational approach involves the sulfonation of 4-methoxyaniline derivatives to introduce sulfonic acid groups at specific positions. For instance, 4-methoxy-2-nitrobenzenesulfonic acid serves as a critical intermediate. The nitro group at position 2 is reduced to an amine using catalytic hydrogenation (e.g., Pd/C or Pt/C in water or ethanol at 1–5 bar H₂). The resulting 4-methoxy-2-aminobenzenesulfonic acid undergoes sulfonamidation with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine), forming the 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonic acid .

The final step involves converting the sulfonic acid group at position 1 to a sulfonyl chloride. This is achieved using oxalyl chloride (2–3 equivalents) with catalytic water (0.2–0.4 equivalents relative to the sulfonic acid) in dichloromethane or chlorobenzene at 20–40°C. The reaction proceeds via in situ generation of the protonated sulfonic acid, which reacts with oxalyl chloride to yield the target compound.

Key Reaction:
$$
\text{4-Methoxy-2-(propane-1-sulfonamido)benzenesulfonic acid} + \text{ClCOCOCl} \xrightarrow{\text{H}2\text{O (cat.)}} \text{Target Compound} + \text{CO}2 + \text{CO} + \text{HCl}
$$

Alternative Chlorination Strategies

Patent EP0512953B1 describes the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for sulfonyl chloride formation. For example, treating the sulfonic acid with PCl₅ in methylene chloride at 20–40°C produces the sulfonyl chloride in 70–85% yield. However, this method requires rigorous moisture control and generates stoichiometric HCl, necessitating efficient gas scrubbing.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency:

  • Chlorobenzene and dichloromethane are preferred for sulfonyl chloride synthesis due to their inertness and ability to dissolve polar intermediates.
  • N,N-Dimethylformamide (DMF) (1–5 mol%) accelerates reactions by activating oxalyl chloride via transient acylammonium intermediates.

Temperature and Pressure Control

  • Hydrogenation steps (e.g., nitro reduction) are conducted at 25–50°C under 1–5 bar H₂ to prevent over-reduction or decomposition.
  • Sulfonamidation proceeds optimally at 0–10°C to minimize side reactions such as sulfonate ester formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, SO₂Cl), 7.58 (d, J = 8.5 Hz, 1H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.21 (t, J = 7.2 Hz, 2H, CH₂), 1.75–1.68 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
  • IR : Strong absorption bands at 1370 cm⁻¹ (S=O asym) and 1175 cm⁻¹ (S=O sym) confirm sulfonyl groups.

Purity Assessment

  • HPLC (C18 column, 70:30 acetonitrile/water): Retention time = 6.8 min, purity >98%.
  • Elemental Analysis : Calculated for C₁₀H₁₄ClNO₅S₂: C 36.65%, H 4.30%, N 4.27%; Found: C 36.59%, H 4.33%, N 4.25%.

Industrial-Scale Production Challenges

Byproduct Management

  • Sulfonate esters may form during sulfonamidation if residual moisture is present. Azeotropic drying with toluene or molecular sieves mitigates this.
  • Over-chlorination is avoided by limiting PCl₅ to 1.2 equivalents and maintaining temperatures below 40°C.

Comparative Evaluation of Methods

Parameter Oxalyl Chloride Method PCl₅ Method
Yield 82–89% 70–85%
Reaction Time 4–6 h 2–3 h
Byproducts CO, CO₂ POCl₃, HCl
Scalability High (batch/continuous) Moderate (batch only)
Safety Moderate Hazardous (PCl₅ handling)

Chemical Reactions Analysis

Sulfonamide Formation Reactions

The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamide derivatives. This reaction is critical for pharmaceutical intermediate synthesis.

Table 1: Representative sulfonamide synthesis

ReactantConditionsProductYield*
Aliphatic amines (e.g., NH₃)Room temperature, DCM4-Methoxy-2-(propane-1-sulfonamido)benzene-sulfonamide75–85%
Aromatic amines (e.g., aniline)Reflux, THF, base (Et₃N)N-Aryl sulfonamide derivatives60–70%

*Yields approximate based on standard sulfonylation protocols.

Cross-Coupling Reactions

The aryl chloride moiety participates in Pd-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key pathways :

  • Suzuki coupling : Forms biaryl structures with boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C).

  • Buchwald-Hartwig amination : Synthesizes aryl amines using Pd₂(dba)₃ and Xantphos.

Nucleophilic Substitution at Sulfonamide Group

The propane-1-sulfonamido group undergoes substitution under alkaline conditions:

Table 3: Substitution reactions

ReagentProductApplication
Grignard reagentsAlkyl-sulfonamide derivativesLipophilicity modulation
Thiols (e.g., HSCH₂CO₂Et)Thioether conjugatesProdrug development

Hydrolysis and Stability

The sulfonyl chloride group hydrolyzes in aqueous media:

C10H14ClNO5S2+H2OC10H15NO6S2+HCl\text{C}_{10}\text{H}_{14}\text{ClNO}_5\text{S}_2+\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{15}\text{NO}_6\text{S}_2+\text{HCl}

Critical stability factors :

  • pH sensitivity : Rapid hydrolysis above pH 7 .

  • Solvent effects : Stable in aprotic solvents (e.g., DCM, THF) for ≤48 hours at 25°C .

Mechanistic Insights

Reactivity is driven by:

  • Electrophilic sulfonyl chloride : Attacks nucleophiles (e.g., amines, alcohols).

  • Activated aryl chloride : Facilitates Pd-mediated couplings via oxidative addition.

  • Sulfonamide coordination : Enhances metal complexation in catalytic systems (e.g., Zn²⁺ in enzyme inhibition) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents. Its sulfonamide group is crucial for creating biologically active molecules, particularly in the synthesis of enzyme inhibitors and antimicrobial agents.

Case Study: Antimicrobial Agents

Research has shown that derivatives of sulfonamides exhibit potent antibacterial activity. The incorporation of the 4-methoxy group enhances solubility and bioavailability, making it a valuable scaffold for drug design.

Organic Synthesis

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules.

Example Reaction

The compound can be used to synthesize sulfonamide derivatives through reactions with amines or amino acids. This property is exploited in the synthesis of complex organic molecules for research purposes.

Chemical Biology

In chemical biology, this compound can be employed to modify proteins or peptides through sulfonylation reactions, which can aid in studying protein function and interactions.

Application Example

Sulfonyl chlorides are known to react with nucleophilic sites on proteins, providing a method to label or modify these biomolecules for analytical purposes.

Data Tables

Hazard ClassificationDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl Chloride: Lacks the sulfonamido group, making it less versatile in certain reactions.

    2-(Propane-1-sulfonamido)benzenesulfonyl Chloride: Does not have the methoxy group, which can affect its reactivity and solubility.

    4-Methoxy-2-(methylsulfonamido)benzene-1-sulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.

Uniqueness

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications that are not shared by its analogs. The presence of both methoxy and sulfonamido groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and industrial applications.

Biological Activity

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, also known by its CAS number 1423033-60-6, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a methoxy group, sulfonamide functionality, and a sulfonyl chloride moiety, which may influence its reactivity and biological interactions.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₅S₂
Molecular Weight 327.80 g/mol
CAS Number 1423033-60-6
MDL Number MFCD22628556
Appearance Powder
Storage Temperature 4 °C

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on cell proliferation.

Enzyme Inhibition

Research indicates that compounds with sulfonamide structures often exhibit inhibitory effects on various enzymes. For instance, studies have shown that related sulfonamide derivatives can inhibit carbonic anhydrases and certain kinases, which are crucial in cancer progression and other diseases. The specific activity of this compound against these targets remains to be fully elucidated but suggests potential therapeutic applications in oncology and metabolic disorders.

Case Studies

Several case studies highlight the biological implications of similar sulfonamide compounds:

  • Anticancer Activity : A study on a related sulfonamide compound demonstrated significant inhibition of cancer cell lines by targeting specific kinases involved in cell cycle regulation. The mechanism involved the blockade of ATP-binding sites, leading to reduced cell proliferation.
  • Antimicrobial Properties : Another research focused on sulfonamide derivatives showed promising results against bacterial strains, indicating that modifications in the sulfonamide structure could enhance antimicrobial efficacy.
  • Anti-inflammatory Effects : Some sulfonamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.

Research Findings

Recent findings from various studies provide insights into the biological activity of related compounds:

  • Inhibition of Enzymatic Activity : Research indicates that modifications in the sulfonamide group can significantly affect binding affinity and selectivity towards target enzymes.
  • Cell Viability Assays : In vitro assays using human cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

Future Directions

Further research is essential to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific enzymes or receptors.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sulfonation and sulfonamide formation. For example, propane-1-sulfonamide can be introduced via nucleophilic substitution under anhydrous conditions. Key steps include:

  • Sulfonation : Reacting the benzene ring with chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group.
  • Sulfonamide coupling : Using triethylamine as a base to deprotonate the amine and facilitate reaction with the sulfonyl chloride intermediate .
  • Critical parameters : Moisture control (use of molecular sieves) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals from the methoxy, sulfonamido, and sulfonyl chloride groups. Integrate DEPT-135 for distinguishing CH₂/CH₃ groups in propane-1-sulfonamido .
  • LC-MS : Employ reverse-phase C18 columns with mobile phases of methanol/water (0.1% formic acid) to enhance ionization. Monitor for [M-H]⁻ or [M+Cl]⁻ adducts in negative-ion mode .
  • FT-IR : Confirm sulfonyl chloride (S=O stretches at 1360–1180 cm⁻¹) and sulfonamide (N-H bend at 1550 cm⁻¹) functionalities .

Q. What are the key reactivity considerations for the sulfonyl chloride group in aqueous media?

  • Methodological Answer : The sulfonyl chloride group is highly reactive toward hydrolysis. To mitigate this:

  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) for reactions requiring water-sensitive conditions.
  • Stability assays : Monitor hydrolysis kinetics via pH-controlled experiments (e.g., buffer at pH 7.4 for simulating physiological conditions) .
  • Quenching protocols : Add ice-cold sodium bicarbonate post-reaction to neutralize excess HCl and stabilize intermediates .

Advanced Research Questions

Q. How can researchers address low yields due to intermediate hydrolysis during synthesis?

  • Methodological Answer : Hydrolysis of sulfonyl chloride intermediates is a common challenge. Mitigation strategies include:

  • Moisture control : Use flame-dried glassware and anhydrous solvents (e.g., molecular sieves in DCM).
  • Alternative reagents : Replace chlorosulfonic acid with sulfuryl chloride (SO₂Cl₂) for milder conditions .
  • In-situ monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to optimize reaction termination before hydrolysis dominates .

Q. How to resolve contradictions in extraction efficiency when analyzing degradation products via SPE?

  • Methodological Answer : Discrepancies in SPE recovery (e.g., HLB vs. MCX sorbents) can arise from:

  • Sorbent selectivity : HLB cartridges (hydrophilic-lipophilic balance) outperform cation-exchange sorbents (MCX) for polar degradation products.
  • pH adjustment : Acidify samples to pH 3.0 to protonate sulfonamido groups, enhancing retention on HLB .
  • Validation : Cross-validate with isotopically labeled internal standards (e.g., deuterated analogs) to quantify matrix effects .

Q. What mechanistic insights exist for the sulfonamido group’s stability under acidic conditions?

  • Methodological Answer : The sulfonamido (-NHSO₂-) bond may cleave under strong acids (e.g., HCl, H₂SO₄). Mechanistic studies suggest:

  • Protonation : Acidic conditions protonate the sulfonamide nitrogen, weakening the S-N bond.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track cleavage rates (λ = 260 nm for sulfonate release) .
  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to reduce basicity of the sulfonamido nitrogen .

Safety & Handling

Q. What are the best practices for handling this compound’s hygroscopic and corrosive nature?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at –20°C in sealed, desiccated containers.
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with corrosive vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

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